

"spectroscopic data for Tetrakis(4-bromophenyl)methane (NMR, IR, Mass Spec)"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrakis(4-bromophenyl)methane*

Cat. No.: *B171993*

[Get Quote](#)

Spectroscopic Profile of Tetrakis(4-bromophenyl)methane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for **Tetrakis(4-bromophenyl)methane**, a key building block in the synthesis of porous organic frameworks and other advanced materials. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition. This information is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.

Spectroscopic Data Summary

The spectroscopic data for **Tetrakis(4-bromophenyl)methane** is summarized in the tables below, providing a clear and concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Solvent
7.41	Doublet	8.7	8H	CDCl ₃
7.02	Doublet	8.7	8H	CDCl ₃
8.0 - 6.5	Multiplet	-	16H	DMSO-d ₆

¹³C NMR Data[1]

Chemical Shift (δ) ppm	Assignment	Solvent
145.06	C-2 (C-Br)	DMSO-d ₆
132.86	C-4 (Ar-CH)	DMSO-d ₆
131.55	C-3 (Ar-CH)	DMSO-d ₆
120.40	C-5 (Ar-C)	DMSO-d ₆
63.66	C-1 (Quaternary C)	DMSO-d ₆

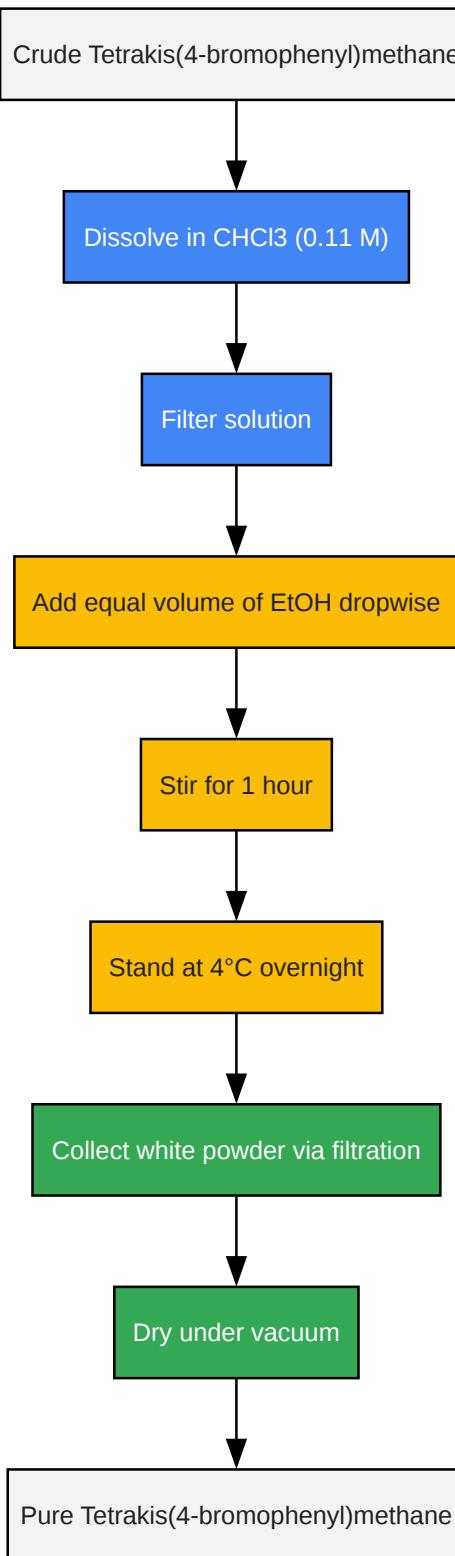
Infrared (IR) Spectroscopy[1]

Wavenumber (cm ⁻¹)	Description
2960	C-H stretch (aromatic)
1569	C=C stretch (aromatic)
1486	C=C stretch (aromatic)
1393	C-H bend
1181	C-H bend
1072	C-H in-plane bend
1005	C-H in-plane bend
951	C-H out-of-plane bend
908	C-H out-of-plane bend
808	C-Br stretch
750	C-H out-of-plane bend
528	Ring deformation
507	Ring deformation

Mass Spectrometry (MS)[1]

m/z	Interpretation
636	Molecular Ion [M] ⁺
555	[M-Br] ⁺
319	Fragment
279	Fragment
239	Fragment
198	Fragment

Predicted Monoisotopic Mass: 631.7985 Da[2]

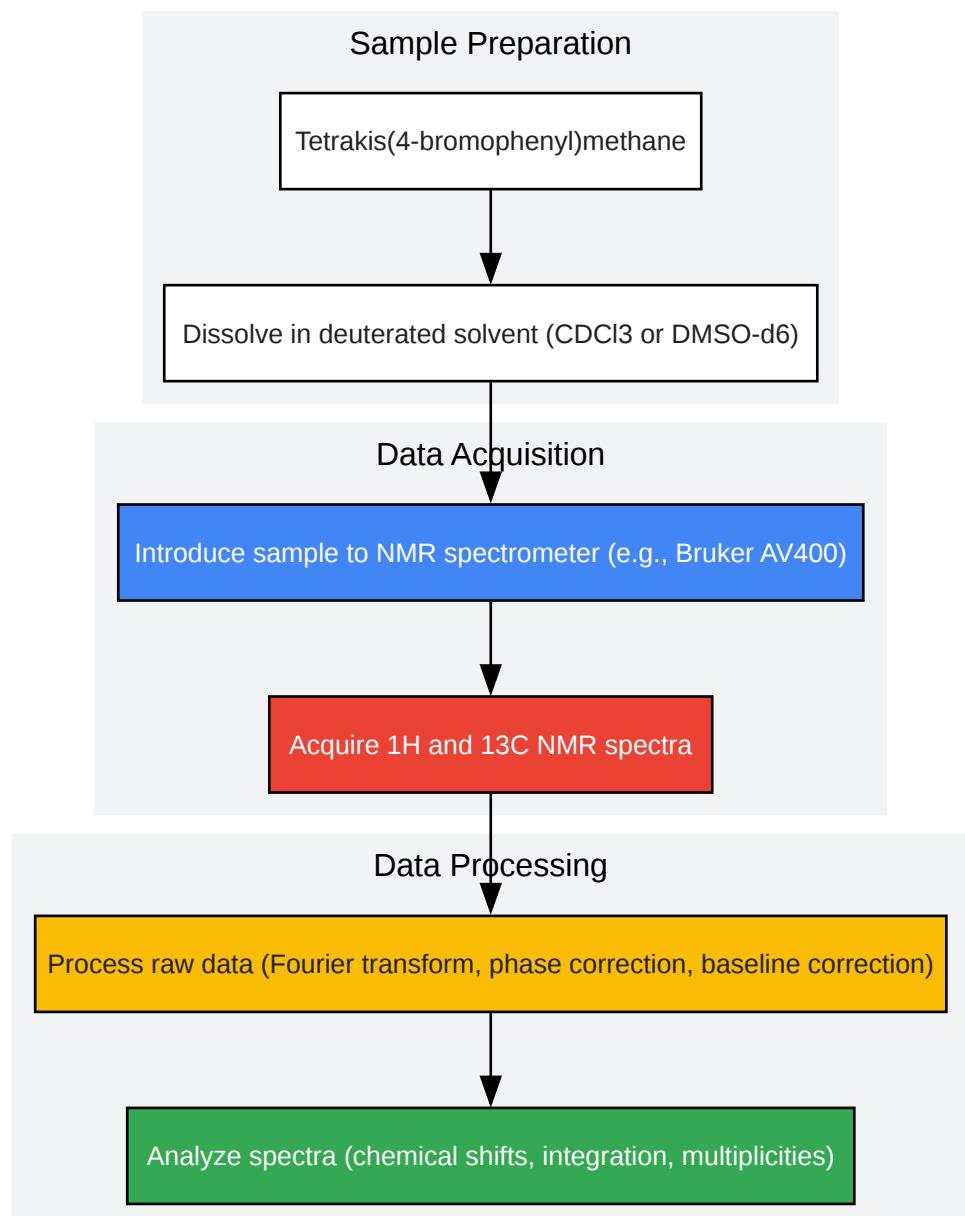

Experimental Protocols

The following sections outline the methodologies employed for the synthesis and spectroscopic analysis of **Tetrakis(4-bromophenyl)methane**.

Synthesis and Purification

Tetrakis(4-bromophenyl)methane can be synthesized via the bromination of tetraphenylmethane.^[3] A typical purification method involves recrystallization. In one procedure, the crude product is dissolved in chloroform (CHCl_3) to create a 0.11 M solution. This solution is then filtered. An equal volume of ethanol (EtOH) is added dropwise to the stirring chloroform solution over one hour. The mixture is then allowed to stand overnight at approximately 4°C. The resulting white powder is collected on a glass frit and dried under vacuum.^[3]

Synthesis and Purification Workflow


[Click to download full resolution via product page](#)

Caption: Workflow for the purification of **Tetrakis(4-bromophenyl)methane**.

NMR Spectroscopy

Proton (^1H) and Carbon-13 (^{13}C) NMR spectra were acquired on spectrometers such as a Bruker AV400, Varian INOVA-400M, or a Bruker DRX-500.[4] For ^1H NMR, the instrument operates at a frequency of 400 MHz or 500 MHz, while for ^{13}C NMR, the frequency is 100 MHz or 125 MHz.[4] Samples were dissolved in deuterated solvents such as chloroform-d (CDCl_3) or dimethyl sulfoxide-d₆ (DMSO-d_6).

NMR Spectroscopy Experimental Workflow

[Click to download full resolution via product page](#)

Caption: General workflow for acquiring NMR spectroscopic data.

IR Spectroscopy

Infrared spectra were recorded on a Fourier transform spectrometer, for instance, a Nicolet 8700 or a Varian Scimitar FTS-2000.[4] Data can be obtained using the Attenuated Total Reflectance (ATR) technique or by preparing a potassium bromide (KBr) pellet containing the sample.

Mass Spectrometry

High-resolution mass spectra (HRMS) were obtained using an electron ionization (EI) source on an instrument such as a GCT CA127 Micronass UK mass spectrometer.[4] This technique provides information on the molecular weight and fragmentation pattern of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. PubChemLite - Tetrakis(4-bromophenyl)methane (C₂₅H₁₆Br₄) [pubchemlite.lcsb.uni.lu]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. ["spectroscopic data for Tetrakis(4-bromophenyl)methane (NMR, IR, Mass Spec)"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171993#spectroscopic-data-for-tetrakis-4-bromophenyl-methane-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com